molecular formula C7H6ClN3 B13928922 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Cat. No.: B13928922
M. Wt: 167.59 g/mol
InChI Key: RZBNBAYCEUXUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine-1-oxide with phosgene (COCl2) in the presence of trimethylamine. The reaction is carried out at temperatures between -30°C and +50°C to form an intermediate, which is then further reacted with phosgene at temperatures between 50°C and 150°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states of the compound, potentially altering its chemical and physical properties.

Scientific Research Applications

Chemistry: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers or other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also interact with receptors or other proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its chlorine and methyl groups influence its electronic properties and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-2-methylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6ClN3/c1-11-4-6-5(10-11)2-3-7(8)9-6/h2-4H,1H3

InChI Key

RZBNBAYCEUXUTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.